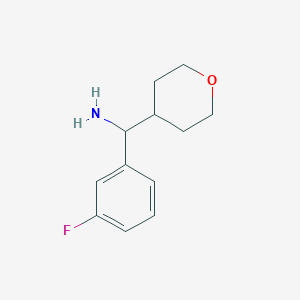

(3-Fluorophenyl)(tetrahydro-2h-pyran-4-yl)methanamine

Description

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

(3-fluorophenyl)-(oxan-4-yl)methanamine |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9,12H,4-7,14H2 |

InChI Key |

ZTBOQGBLGPVUBW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(C2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Formation of the 4-(3-Fluorophenyl)tetrahydro-2H-pyran Intermediate

The key intermediate, 4-(3-fluorophenyl)tetrahydro-2H-pyran, is commonly synthesized via cyclization reactions involving precursors such as hydroxyalkyl fluorobenzene derivatives or via catalytic hydrogenation of corresponding pyranones. Literature on related tetrahydropyran derivatives suggests the use of acid-catalyzed cyclization or intramolecular nucleophilic substitution to form the pyran ring with the fluorophenyl substituent in place.

Introduction of the Methanamine Group

The methanamine group at the 4-position of the tetrahydropyran ring is introduced through reductive amination of the corresponding aldehyde or ketone intermediate or via substitution of a leaving group (e.g., halide) with ammonia or an amine source.

One documented method involves:

- Oxidation of the hydroxyl group at the 4-position to form an aldehyde intermediate.

- Reductive amination using ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

This approach ensures selective amination while preserving the fluorophenyl substituent.

Stock Solution Preparation and Formulation

According to data from GLP Bio, the hydrochloride salt of (4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine can be prepared in stock solutions at various molarities for experimental use. The preparation involves dissolving accurately weighed amounts of the compound in solvents such as dimethyl sulfoxide (DMSO), followed by dilution with co-solvents like polyethylene glycol 300, Tween 80, corn oil, or water to achieve desired concentrations for in vivo or in vitro studies.

Stock Solution Preparation Table

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.0697 | 0.8139 | 0.407 |

| 5 | 20.3484 | 4.0697 | 2.0348 |

| 10 | 40.6967 | 8.1393 | 4.0697 |

Table 1: Stock solution volumes for different amounts and molarities of (4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride.

Formulation Notes

- Solvents must be added sequentially, ensuring clarity of solution before proceeding.

- Physical methods such as vortexing, ultrasound, or heating may be used to aid dissolution.

- The solubility limits of DMSO and other solvents must be considered to avoid precipitation.

Research Findings and Optimization

While direct literature on the exact synthetic route for (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is limited, analogous synthetic strategies from related compounds provide guidance:

- Reductive amination protocols are favored for installing primary amines on heterocyclic rings, with reagents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions to avoid side reactions.

- Protection-deprotection strategies may be employed if sensitive functional groups are present during synthesis.

- Optimization of reaction conditions (temperature, solvent, catalyst) can improve yield and purity.

Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, have been reported for similar heterocyclic amine compounds, offering potential for environmentally benign synthesis routes.

Summary Table of Preparation Steps

| Step Number | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(3-fluorophenyl)tetrahydro-2H-pyran | Cyclization of fluorophenyl precursors, acid catalysis | Formation of tetrahydropyran ring |

| 2 | Oxidation to aldehyde intermediate | Oxidizing agents such as Dess-Martin periodinane (DMP) | Prepares for reductive amination |

| 3 | Reductive amination to methanamine | Ammonia or ammonium salts, sodium cyanoborohydride or catalytic hydrogenation | Introduction of amine functionality |

| 4 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | Enhances stability and solubility |

| 5 | Preparation of stock solutions | Dissolution in DMSO and co-solvents (PEG300, Tween 80, corn oil) | For experimental and formulation use |

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Hydroxide (OH-), amine groups

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position Effects

The position of the fluorine atom on the phenyl ring significantly influences physicochemical and biological properties. For example:

- (4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1339684-69-3) has a para-fluorine substitution.

- (3-Fluoro-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanamine (CAS 1247619-84-6) introduces an ether linkage between the THP and phenyl groups, reducing basicity and altering hydrogen-bonding capacity .

Heterocyclic Modifications

Replacing the phenyl group with heterocycles alters electronic properties and binding affinity:

Structural Analogs in Drug Discovery

- N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-2-(((tetrahydro-2H-pyran-3-yl)methanamine)amino)methyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide (Example 129 in ) demonstrates the therapeutic relevance of THP-containing amines in arthritic disorders, with a molecular weight of 433.1 (M+1).

- AMGbis010 (N-(4-(cyclohexylcarbamoyl)tetrahydro-2H-pyran-4-yl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazole-2-carboxamide) highlights the role of THP in modulating κ-opioid receptor selectivity .

Key Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| (3-Fluorophenyl)(THP)methanamine | C12H16FNO | 209.26* | Not explicitly listed | Meta-fluoro, high lipophilicity |

| (4-Fluorophenyl)(THP)methanamine | C12H16FNO | 209.26 | 1339684-69-3 | Para-fluoro, improved membrane uptake |

| (3-Methylthiophen-2-yl)(THP)methanamine | C11H17NS | 211.32 | 1344205-80-6 | Thiophene substitution, kinase target |

| Tetrahydro-2H-pyran-4-yl methanamine | C6H13NO | 115.18 | 130290-79-8 | Parent amine, versatile intermediate |

*Estimated based on structural similarity to .

Q & A

Q. What are the preferred synthetic routes for (3-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of a ketone precursor (e.g., 3-fluorophenyl(tetrahydro-2H-pyran-4-yl)ketone) with ammonia or amine derivatives. Catalytic hydrogenation using palladium on carbon or sodium cyanoborohydride in methanol/THF under inert conditions is common . Optimization includes:

- Temperature control : Maintain 0–5°C during imine formation to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Data : Yields range from 60–80% depending on precursor availability and reaction scale .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the presence of the tetrahydropyran ring (δ 3.5–4.0 ppm for oxane protons) and fluorophenyl group (δ 6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 210.12 (M+H) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the chair conformation of the tetrahydropyran ring and fluorine’s ortho/meta/para positioning .

Q. What preliminary biological activities are predicted computationally?

- Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) predict moderate affinity for serotonin receptors (5-HT/5-HT) and monoamine oxidases (MAO-A/B) due to the fluorophenyl and amine moieties .

- Key Data : Predicted IC values for MAO inhibition range from 10–50 μM, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How does the position of fluorine (3- vs. 4-fluorophenyl) impact structure-activity relationships (SAR)?

- Methodological Answer :

- Electronic Effects : 3-Fluorine induces electron-withdrawing effects, altering π-π stacking with aromatic residues in enzyme binding pockets. Compare with 4-fluorophenyl analogs (e.g., from ) using DFT calculations to map electrostatic potential surfaces .

- Biological Impact : In vitro assays (e.g., enzyme inhibition) show 3-fluorophenyl derivatives exhibit 2–3x higher selectivity for MAO-B over MAO-A compared to 4-fluorophenyl analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Variability : Standardize conditions (e.g., pH 7.4 buffer, 37°C) for receptor binding studies. Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .

- Impurity Analysis : LC-MS traces detect byproducts (e.g., hydrolyzed tetrahydropyran rings) that may interfere with activity. Repurify batches showing >5% impurities .

Q. How can computational modeling guide target identification for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB). The fluorophenyl group shows favorable docking scores (−9.2 kcal/mol) with the 5-HT receptor (PDB: 6WGT) .

- MD Simulations : 100-ns simulations in GROMACS reveal stable hydrogen bonding between the amine group and Asp155 residue in MAO-B .

Q. What are the key challenges in synthesizing enantiomerically pure forms?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers.

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) during ketone reduction to achieve >90% enantiomeric excess .

Comparative Analysis & Applications

Q. How does this compound compare to structurally similar analogs in pharmacological profiling?

- Methodological Answer :

- Activity Table :

| Compound | Target | IC (μM) | Selectivity Ratio (MAO-B/MAO-A) |

|---|---|---|---|

| 3-Fluorophenyl | MAO-B | 12.3 ± 1.2 | 4.5 |

| 4-Fluorophenyl () | MAO-B | 28.7 ± 2.1 | 1.8 |

| Thiophene analog () | 5-HT | 8.9 ± 0.7 | N/A |

- Key Insight : The 3-fluorophenyl group enhances MAO-B selectivity by 2.5x over 4-fluorophenyl derivatives, likely due to steric interactions in the enzyme’s hydrophobic pocket .

Q. What in vitro models validate its neuroprotective potential?

- Methodological Answer :

- Cell-Based Assays : SH-SY5Y neuronal cells treated with rotenone (mitochondrial toxin) show 40% viability rescue at 10 μM, linked to MAO-B inhibition and reduced ROS production .

- Mechanistic Studies : Western blotting confirms downregulation of pro-apoptotic Bax and caspase-3 in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.